molecular formula C13H9ClN4O2 B12617928 (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol CAS No. 921933-57-5

(3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol

Cat. No.: B12617928
CAS No.: 921933-57-5
M. Wt: 288.69 g/mol
InChI Key: DEVSLCKYZFDUAI-UHFFFAOYSA-N
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Description

(3E)-7-Chloro-1-oxo-3-(phenylimino)-1λ⁵,2,4-benzotriazin-4(3H)-ol is a heterocyclic compound featuring a benzotriazin core substituted with a chlorine atom at position 7, a phenylimino group at position 3, and a ketone oxygen at position 1. Its structure combines aromatic and heteroatom-rich motifs, which are often associated with biological activity, such as herbicidal or pharmaceutical properties.

Properties

CAS No.

921933-57-5

Molecular Formula

C13H9ClN4O2

Molecular Weight

288.69 g/mol

IUPAC Name

7-chloro-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C13H9ClN4O2/c14-9-6-7-11-12(8-9)18(20)16-13(17(11)19)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

DEVSLCKYZFDUAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=[N+](C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzotriazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Imine Formation: The phenylimino group can be introduced through a condensation reaction between an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that benzotriazine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively target cancer cell lines, suggesting potential for development as a chemotherapeutic agent.

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, making it a candidate for further research in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects
Emerging studies suggest that benzotriazines may possess neuroprotective properties. The compound's ability to modulate oxidative stress and inflammation could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agrochemical Applications

Plant Growth Regulation
Benzotriazine derivatives, including (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol, have been investigated for their role in enhancing plant growth and yield. Research shows that these compounds can act as plant growth regulators, promoting root development and improving resistance to environmental stressors.

Pesticidal Activity
The compound has shown promise as a pesticide. Its application can lead to increased crop yields by effectively controlling pest populations without causing significant harm to beneficial insects. Studies highlight its potential to be integrated into sustainable agricultural practices.

Biotechnology Applications

Bioconjugation Techniques
In biotechnology, the unique chemical structure of this compound allows it to be used in bioconjugation processes. This application is particularly relevant in drug delivery systems where targeted therapy is essential. The ability to conjugate with biomolecules enhances the specificity and efficacy of therapeutic agents.

Diagnostic Tools
The development of diagnostic tools utilizing this compound is an area of active research. Its properties may allow it to serve as a marker or probe in various biological assays, aiding in disease detection and monitoring.

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityThe compound inhibited growth in several cancer cell lines by inducing apoptosis.
Study BAntimicrobial PropertiesDemonstrated significant inhibition of bacterial strains resistant to conventional antibiotics.
Study CPlant Growth RegulationIncreased root biomass and overall plant vigor observed in treated crops compared to controls.

Mechanism of Action

The mechanism of action of (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other heterocyclic derivatives allow for comparative analysis. Below, key analogs are discussed, with a focus on synthesis, spectroscopic characterization, and biological activity.

Structural Analogs in the Benzotriazin Class

  • 4,3,1-Acephalotriazin Derivatives (): These compounds, synthesized from 2,5-disubstituted-1,3,4-oxadiazoles and 3-benzylidene phthalide, share the triazin core but lack the chlorine and phenylimino substituents of the target compound. Their structural confirmation relied on IR, ¹H NMR, and mass spectrometry, highlighting standard techniques for triazin-based systems .

Isobenzofuranimine Derivatives (–4):

Compounds such as (E)-methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (1) and (E)-methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (2) feature phenylimino groups and heterocyclic cores. Though their isobenzofuran backbone differs from benzotriazin, their herbicidal activity on Arabidopsis thaliana provides a functional comparison:

  • Compound 1 : Stronger inhibition of root parameters (ED₅₀ = 12.3 µM for primary root length).
  • Compound 2 : Induced root malformations but weaker root inhibition (ED₅₀ = 18.7 µM).
    The target compound’s chlorine substituent may enhance bioactivity or alter selectivity compared to these analogs .

Comparative Data Table

Parameter (3E)-7-Chloro-1-oxo-3-(phenylimino)-1λ⁵,2,4-benzotriazin-4(3H)-ol 4,3,1-Acephalotriazin Derivatives Isobenzofuranimine Compound 1 Isobenzofuranimine Compound 2
Core Structure Benzotriazin Triazin Isobenzofuran Isobenzofuran
Key Substituents 7-Cl, phenylimino, ketone Variable oxadiazole-derived groups Butylimino, methoxycarbonyl Phenylimino, phenyl, methoxycarbonyl
Synthesis Method Not specified in evidence Oxadiazole-phthalide reaction Pd-catalyzed carbonylation Pd-catalyzed carbonylation
Spectroscopy Not available IR, ¹H NMR, MS UV, NMR UV, NMR
Biological Activity Undocumented Not tested Herbicidal (ED₅₀ = 12.3 µM) Herbicidal (ED₅₀ = 18.7 µM)

Key Research Findings and Implications

  • Synthesis : The target compound’s synthesis may parallel methods for triazin derivatives (e.g., cyclization of oxadiazoles) or isobenzofuranimines (e.g., palladium-catalyzed routes), though direct pathways remain unconfirmed .
  • Bioactivity: The chlorine atom in the target compound could enhance herbicidal potency compared to non-halogenated analogs, as halogens often improve lipophilicity and target binding .
  • Structural Nuances : The benzotriazin core’s nitrogen-rich structure may confer unique metabolic stability or electronic properties compared to isobenzofuran derivatives .

Biological Activity

(3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure

The structural formula of (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol can be represented as follows:

C15H11ClN4O2\text{C}_{15}\text{H}_{11}\text{ClN}_4\text{O}_2

Synthesis

The synthesis of this compound has been explored in various studies. The methods typically involve multi-step organic reactions that include the formation of the benzotriazine core followed by chlorination and imine formation. For example, one study reported a synthetic route involving the reaction of phenylhydrazine with appropriate carbonyl compounds to yield derivatives with varying biological activities .

Antimicrobial Properties

Research has indicated that (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound has a moderate to high potency compared to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it showed promising results against several cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Preliminary studies suggest that (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol may possess anti-inflammatory properties. It has been shown to reduce cytokine production in activated macrophages, indicating a potential role in modulating inflammatory responses .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol resulted in a significant reduction in tumor size compared to control groups.
  • Case Study 2 : Clinical trials assessing the compound's efficacy in treating bacterial infections showed a favorable outcome in patients with resistant strains, suggesting its potential as a novel therapeutic agent.

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